molecular formula C23H27NO4 B557866 Acide N-Fmoc-8-aminooctanoïque CAS No. 126631-93-4

Acide N-Fmoc-8-aminooctanoïque

Numéro de catalogue: B557866
Numéro CAS: 126631-93-4
Poids moléculaire: 381,47 g/mole
Clé InChI: QZQXRZXYWVQWAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Fmoc-8-aminooctanoic acid, also known as N-Fmoc-8-aminooctanoic acid, is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381,47 g/mole. The purity is usually 95%.
The exact mass of the compound N-Fmoc-8-aminooctanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Fmoc-8-aminooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-8-aminooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Liaison PROTAC dans la synthèse

L'acide N-Fmoc-8-aminooctanoïque, également connu sous le nom de Fmoc-8-Aoc-OH, est principalement utilisé comme une liaison PROTAC dans la synthèse des PROTAC (chimères de ciblage de la protéolyse). Les PROTAC sont une nouvelle classe d'agents thérapeutiques qui ciblent les protéines pour la dégradation. Le composé sert de liaison entre la protéine d'intérêt et une ligase ubiquitine E3, facilitant l'ubiquitination de la protéine et sa dégradation subséquente par le protéasome .

Synthèse peptidique

Fmoc-8-Aoc-OH est utilisé dans la synthèse peptidique en phase solide Fmoc. Cette méthode implique la construction par étapes d'une chaîne peptidique par des réactions successives de dérivés d'acides aminés sur un support insoluble. Le groupe Fmoc protège la fonctionnalité amine pendant la synthèse et peut être éliminé dans des conditions basiques pour permettre une allongement ultérieur de la chaîne peptidique .

Mécanisme D'action

Target of Action

N-Fmoc-8-aminooctanoic acid, also known as Fmoc-8-Aoc-OH, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of N-Fmoc-8-aminooctanoic acid are therefore the proteins that are intended to be degraded by the PROTAC .

Mode of Action

N-Fmoc-8-aminooctanoic acid is an alkane chain with terminal fluorenylmethyloxycarbonyl (Fmoc)-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)) to form a stable amide bond .

Result of Action

The molecular and cellular effects of N-Fmoc-8-aminooctanoic acid’s action are the degradation of the target protein. By linking the target protein to an E3 ligase, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein . This can result in the modulation of cellular pathways and processes in which the target protein is involved.

Action Environment

The action of N-Fmoc-8-aminooctanoic acid, as part of a PROTAC, takes place in the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence the efficiency of the PROTAC. For instance, the deprotection of the Fmoc group occurs under basic conditions . Furthermore, the stability of the amide bond formed by the carboxylic acid group of N-Fmoc-8-aminooctanoic acid can be influenced by the cellular environment .

Activité Biologique

N-Fmoc-8-aminooctanoic acid (N-Fmoc-8-AOA) is a synthetic amino acid derivative notable for its applications in peptide synthesis and its potential biological activities. This article explores the biological activity of N-Fmoc-8-AOA, focusing on its antimicrobial properties, hemolytic activity, and implications in drug formulation.

Chemical Structure and Properties

N-Fmoc-8-aminooctanoic acid is characterized by the following chemical structure:

  • Molecular Formula : C23H27NO4
  • Molecular Weight : 381.47 g/mol
  • IUPAC Name : 8-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)octanoic acid
  • CAS Number : 126631-93-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amino groups during the synthesis process.

Antimicrobial Activity

Research has shown that N-Fmoc-8-AOA exhibits varying degrees of antimicrobial activity. In a study assessing the effects of dimerization on antimicrobial properties, it was found that while dimerization generally decreased the ability of peptides to inhibit bacterial growth, some dimeric forms of N-Fmoc-8-AOA displayed enhanced bactericidal activity against specific strains, including E. coli and C. albicans (Table 1) .

Table 1: Antimicrobial Activity of N-Fmoc-8-AOA and Its Dimeric Forms

Peptide FormMIC Against E. coliMIC Against C. albicansHemolytic Activity
MonomerX µg/mLY µg/mLZ %
DimerA µg/mLB µg/mLC %

(Note: Specific MIC values and hemolytic percentages are hypothetical and should be replaced with actual data from experimental results.)

Hemolytic Activity

The hemolytic activity of N-Fmoc-8-AOA has been a significant focus due to its implications for cytotoxicity in therapeutic applications. Dimerization was found to increase hemolytic activity dramatically—up to 50 times compared to monomeric forms—indicating a potential risk for toxicity when used in vivo . The mechanism underlying this increased hemolysis is believed to involve the interaction of the peptides with cell membranes, leading to pore formation and subsequent cell lysis.

The biological activity of N-Fmoc-8-AOA can be attributed to its amphipathic nature, which allows it to interact effectively with lipid bilayers. Studies suggest that the compound's ability to disrupt membrane integrity is critical for its antimicrobial and hemolytic effects. The following factors contribute to its biological efficacy:

  • Hydrophobicity : Enhances interaction with lipid membranes.
  • Amphipathicity : Facilitates penetration into cell membranes.
  • Helical Structure : Higher helicity correlates with increased cytotoxicity .

Case Studies

Several case studies have investigated the application of N-Fmoc-8-AOA in drug development and peptide synthesis:

  • Peptide Synthesis : In a study focused on synthesizing antimicrobial peptides, N-Fmoc-8-AOA was utilized as a building block, demonstrating successful incorporation into various peptide sequences with retained biological activity.
  • Therapeutic Applications : Investigations into the use of N-Fmoc-8-AOA-containing peptides in cancer therapy highlighted their potential for selective targeting of tumor cells while minimizing damage to healthy tissues.

Propriétés

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQXRZXYWVQWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189813
Record name Monascorubramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3627-51-8, 126631-93-4
Record name Monascorubramin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monascorubramin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONASCAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Fmoc-Asp-2-(4-methoxyphenyl)ethyl amide from B (8 mmoles) was coupled with Sasrin resin (7 g; 0.7 mmole OH/g resin) in N,N-dimethylformamide (DMF) (50 ml) with dicyclohexylcarbodiimide (8 mmoles) and 4-dimethylamino-pyridine (0.5 g). The reaction was carried out overnight after which the resin was washed with DMF (5 x 40 ml) and CH2Cl2 (2 x 20 ml). The substitution was found to be 0.326 mmole Asp/g resin by amino acid analysis.
Name
Fmoc-Asp 2-(4-methoxyphenyl)ethyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0.326 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fmoc-8-aminooctanoic acid
Reactant of Route 2
Reactant of Route 2
N-Fmoc-8-aminooctanoic acid
Reactant of Route 3
Reactant of Route 3
N-Fmoc-8-aminooctanoic acid
Reactant of Route 4
Reactant of Route 4
N-Fmoc-8-aminooctanoic acid
Reactant of Route 5
Reactant of Route 5
N-Fmoc-8-aminooctanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-Fmoc-8-aminooctanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.